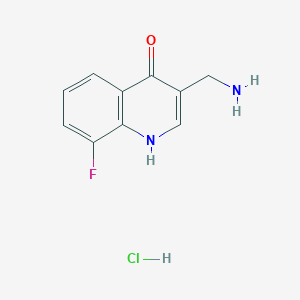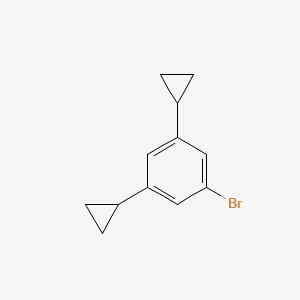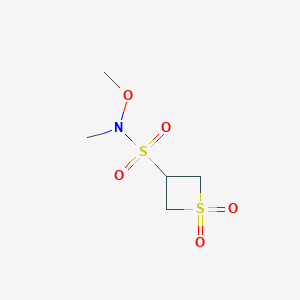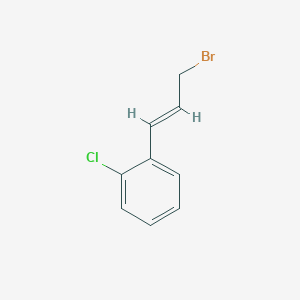
4-Benzylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by a benzyl group attached to the nitrogen atom of the isoquinoline ring system. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: One common method for synthesizing 4-Benzylisoquinolin-1(2H)-one involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine with an acid chloride to form an intermediate amide. The amide is then cyclized using a Lewis acid, such as phosphorus oxychloride (POCl3), to yield the isoquinoline derivative.
Pictet-Spengler Reaction: Another synthetic route involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Benzylisoquinolin-1(2H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : 4-Benzylisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex alkaloids and other heterocyclic compounds. Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases. Industry : It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Benzylisoquinolin-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to physiological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound of the isoquinoline family, lacking the benzyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline Alkaloids: A class of natural products that include compounds like papaverine and noscapine.
Uniqueness: 4-Benzylisoquinolin-1(2H)-one is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
60813-39-0 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-benzyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |
Clave InChI |
SPSFKUNCYSHNOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CNC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)








![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)



